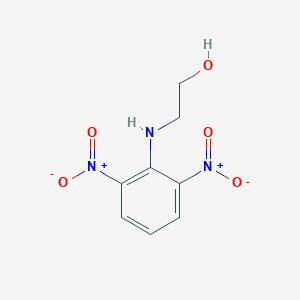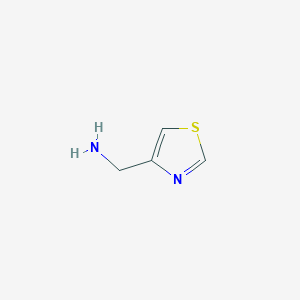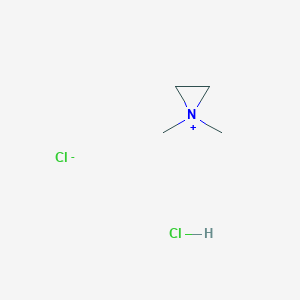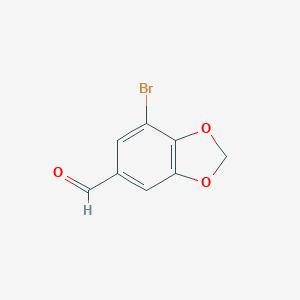
(1S)-6,7-二甲氧基-1-甲基-1,2,3,4-四氢异喹啉-8-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol, also known as L-Stepholidine (L-SPD), is a natural alkaloid compound found in the plant Stephania intermedia. It has been studied extensively for its potential therapeutic effects, particularly in the treatment of neurological disorders.
科学研究应用
X 射线晶体学和结构分析:使用 X 射线晶体学确定了密切相关化合物的立体结构,突出了精确的分子构型和键合排列 (Argay、Fülöp、Kălmăn、Fülöp 和 Bernáth,1995).
抗惊厥特性:研究已确定 6,7-二甲氧基异喹啉衍生物的抗惊厥作用,可用于治疗癫痫 (Gitto、De Luca、Ferro、Agnello、Russo、De Sarro 和 Chimirri,2010).
局部麻醉活性和毒性评估:对 1-芳基-6,7-二甲氧基-1,2,3,4-四氢异喹啉的研究证明了显着的局部麻醉活性,并提供了对它们的急性毒性和结构毒性关系的见解 (Azamatov、Zhurakulov、Vinogradova、Tursunkhodzhaeva、Khinkar、Malatani、Aldurdunji、Tiezzi 和 Mamadalieva,2023).
对映选择性合成和药物应用:已经开发了四氢原小檗碱和双苄基异喹啉生物碱的对映选择性合成方法,包括 6,7-二甲氧基-1,2,3,4-四氢异喹啉的衍生物,这对药物应用非常重要 (Blank 和 Opatz,2011).
镇痛和抗炎作用:研究探索了特定衍生物的镇痛和抗炎特性,显示了作为非麻醉镇痛药的医学应用潜力 (Rakhmanova、Zhurakulov、Tursunkhodjayeva、Azamatov 和 Saidkhodjayeva,2022).
新型衍生物的合成:研究重点在于合成具有各种取代基的新型衍生物,增强对其化学性质和潜在应用的理解 (Aghekyan、Arakelyan、Panosyan、Khachatryan 和 Markaryan,2009).
药理学中的潜力:已经确定了各种异喹啉生物碱及其合成类似物在药理学中的多种生物活性,包括调节多巴胺和血清素能系统 (Khalil、Halim、Ogata、Sekine 和 Murakoshi,1992).
属性
CAS 编号 |
17627-77-9 |
|---|---|
产品名称 |
(1S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC 名称 |
(1S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
InChI |
InChI=1S/C12H17NO3/c1-7-10-8(4-5-13-7)6-9(15-2)12(16-3)11(10)14/h6-7,13-14H,4-5H2,1-3H3/t7-/m0/s1 |
InChI 键 |
PRNZAMQMBOFSJY-ZETCQYMHSA-N |
手性 SMILES |
C[C@H]1C2=C(C(=C(C=C2CCN1)OC)OC)O |
SMILES |
CC1C2=C(C(=C(C=C2CCN1)OC)OC)O |
规范 SMILES |
CC1C2=C(C(=C(C=C2CCN1)OC)OC)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















